N-methyl diallylamine hydrochloride

Overview

Description

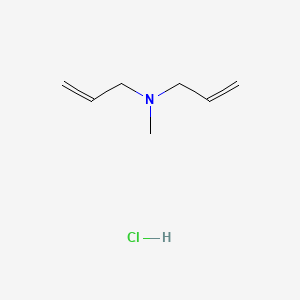

N-methyl diallylamine hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Production

N-Methyl diallylamine hydrochloride is primarily utilized in the synthesis of polymers through radical polymerization processes. The compound serves as a monomer that can be polymerized to produce cationic polymers, which have several industrial applications:

- Cationic Polymers : These polymers exhibit excellent solubility in water and can be used in various applications such as flocculants, coagulants, and in the formulation of personal care products. The polymerization process typically involves the use of radical initiators to facilitate the reaction under controlled conditions.

- Polymerization Process : A notable method involves dissolving this compound in an organic solvent and adding a radical initiator. For instance, a study demonstrated the polymerization of N,N-dimethylallylamine hydrochloride using azobisisobutyronitrile (AIBN) as an initiator at elevated temperatures, resulting in high molecular weight polymers suitable for industrial applications .

| Polymer Type | Monomer Used | Initiator | Conditions | Applications |

|---|---|---|---|---|

| Cationic Polymer | This compound | AIBN | Elevated temperatures (50-60°C) | Water treatment, personal care products |

| Copolymer | N,N-Dimethylallylamine Hydrochloride & Monoallylamine Hydrochloride | MAIB | 55-60°C for 120 hours | Coatings, adhesives |

Chemical Synthesis

The compound is also crucial in synthesizing other chemicals and intermediates:

- Synthesis of Diallylamine Derivatives : this compound can be transformed into various derivatives that are used as intermediates in the production of agrochemicals and pharmaceuticals. For example, it can react with other reagents to form derivatives that possess enhanced biological activity .

- Functionalization Reactions : The presence of both amine and alkene functionalities allows for diverse functionalization reactions, making it a valuable building block in organic synthesis. This versatility is leveraged in developing new materials with specific properties tailored for particular applications .

Material Enhancement

In addition to its role in polymer chemistry, this compound contributes to improving material properties:

- Color Fastness Improvement : Research indicates that copolymers derived from this compound can enhance the color fastness of dyed textiles. By treating dyed fabrics with these copolymers, the retention of color during washing and exposure to light can be significantly improved .

- Adhesive and Coating Applications : The cationic nature of polymers derived from this compound makes them suitable for use in adhesives and coatings where strong adhesion properties are required. They provide improved durability and resistance to environmental factors .

Case Study 1: Polymerization for Water Treatment

A study conducted on the use of this compound in water treatment revealed that polymers synthesized from this compound effectively removed contaminants from wastewater. The cationic nature of the polymer facilitated flocculation processes, leading to enhanced sedimentation rates.

Case Study 2: Textile Industry Application

In textile manufacturing, copolymers derived from this compound were applied to cotton fabrics. Results showed a marked improvement in color retention after multiple wash cycles compared to untreated samples, demonstrating the compound's utility in enhancing textile performance.

Chemical Reactions Analysis

Decomposition and Stability

Thermal decomposition studies suggest that N-methyl diallylamine hydrochloride may undergo pyrolysis under high-temperature conditions:

-

Pyrolysis :

-

Reaction mechanism :

| Decomposition Parameter | Value/Condition | Source |

|---|---|---|

| Pyrolysis temperature | 180–280°C | |

| Major products | Allyl chloride, diallylamine |

Methylation Reactions

N-methylation of secondary amines (e.g., diallylamine) with formaldehyde is a key pathway. For example:

-

Formaldehyde-based methylation :

-

Reductive amination :

Quaternization Reactions

While not directly observed in the literature for This compound , related compounds like dimethyl diallyl ammonium chloride are synthesized via quaternization with allyl chloride and alkali . This suggests potential for analogous reactions if subjected to alkylating agents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-methyl diallylamine hydrochloride with high yield and purity?

Methodological Answer:

- Catalyst Selection and Reaction Conditions : Use a two-step amination process starting with ammonia, a catalyst (unspecified in evidence but implied in optimized protocols), and 3-chloropropene. Maintain a constant temperature of 35–55°C during dropwise addition to control exothermic reactions and minimize side products .

- Purification : After synthesis, distill the crude product under reduced pressure, and employ alkaline dehydration (e.g., sodium hydroxide) to remove water and ammonium chloride byproducts. Recycle excess ammonia and solvents to improve energy efficiency and reduce waste .

- Yield Optimization : Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) to identify incomplete reactions. Adjust catalyst loading or reaction time if intermediates persist .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of diallyl and methyl groups. Compare chemical shifts with reference data for similar amines (e.g., dimethylamine hydrochloride in ).

- Purity Assessment : Employ high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm. Calibrate using a certified reference standard .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures, which informs storage conditions (e.g., refrigeration to prevent hygroscopic degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathway data for this compound under varying pH conditions?

Methodological Answer:

- Mechanistic Probes : Perform kinetic studies using deuterated solvents (e.g., D₂O) to track hydrogen/deuterium exchange in intermediates. Compare reaction rates at pH 7 vs. pH 10 to identify acid/base-catalyzed pathways .

- Byproduct Analysis : Use LC-MS to detect unexpected products (e.g., oxidized or cyclized derivatives). For example, oxidation with permanganate may yield secondary amines, while acidic conditions might promote hydrolysis .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and energy barriers for competing pathways. Validate models against experimental GC-MS or NMR data .

Q. What strategies mitigate instability of this compound in aqueous solutions during biological assays?

Methodological Answer:

- Buffering Systems : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) with 1–5% organic co-solvents (e.g., ethanol) to enhance solubility and reduce hydrolysis. Avoid prolonged exposure to light or oxygen .

- Stability-Indicating Assays : Use reverse-phase HPLC with mass spectrometry (RP-HPLC-MS) to monitor degradation products over time. Store aliquots at –20°C and avoid freeze-thaw cycles .

- Chelation Additives : Introduce ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that catalyze decomposition .

Q. How can researchers design experiments to study the compound’s role in polymer or drug conjugate synthesis?

Methodological Answer:

- Functionalization : React the amine group with electrophiles (e.g., acrylates or epoxides) under mild conditions (25–40°C) to form crosslinked polymers. Monitor gelation time via rheometry .

- Drug Conjugation : Use carbodiimide coupling agents (e.g., EDC) to link the amine to carboxylic acid-containing drugs. Optimize molar ratios (e.g., 1:1.2 drug:amine) and purify conjugates via size-exclusion chromatography .

- Characterization : Confirm conjugation success using matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry and assess bioactivity via in vitro cell assays (e.g., cytotoxicity or receptor binding) .

Properties

CAS No. |

13107-01-2 |

|---|---|

Molecular Formula |

C7H14ClN |

Molecular Weight |

147.64 g/mol |

IUPAC Name |

N-methyl-N-prop-2-enylprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C7H13N.ClH/c1-4-6-8(3)7-5-2;/h4-5H,1-2,6-7H2,3H3;1H |

InChI Key |

VNLHWLYAOHNSCH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC=C)CC=C.Cl |

Related CAS |

29566-78-7 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.